molecular formula C20H19N5S B11220976 N-[(4E)-1-(2,4-dimethylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline

N-[(4E)-1-(2,4-dimethylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline

Cat. No.: B11220976
M. Wt: 361.5 g/mol
InChI Key: NALPNGKTVBPWER-UHFFFAOYSA-N
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Description

N-[(4E)-1-(2,4-dimethylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with a 2,4-dimethylphenyl substituent and a 2-(methylsulfanyl)aniline moiety. The pyrazolo-pyrimidine scaffold is notable for its planar, aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors. Structural characterization of such compounds typically involves spectroscopic methods (e.g., IR, NMR) and X-ray crystallography, often supported by software like SHELX for refinement .

Properties

Molecular Formula

C20H19N5S

Molecular Weight

361.5 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-N-(2-methylsulfanylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H19N5S/c1-13-8-9-17(14(2)10-13)25-20-15(11-23-25)19(21-12-22-20)24-16-6-4-5-7-18(16)26-3/h4-12H,1-3H3,(H,21,22,24)

InChI Key

NALPNGKTVBPWER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC=C4SC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4E)-1-(2,4-dimethylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-d]pyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly. Ultrasonic-assisted synthesis has been explored as a method to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-[(4E)-1-(2,4-dimethylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazolo[3,4-d]pyrimidine core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4E)-1-(2,4-dimethylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs, such as pyrazol-3-one and nitrophenyl derivatives described in recent literature. Key differences lie in core architecture, substituent effects, and physicochemical properties.

Structural and Functional Group Analysis
Compound Core Structure Key Substituents Functional Groups
Target Compound Pyrazolo[3,4-d]pyrimidine 2,4-Dimethylphenyl, 2-(methylsulfanyl)aniline Thioether, aromatic amines
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one Pyrazol-3-one 2-Nitrophenyl, acetyl Nitro (-NO2), ketone (-C=O)
3-(4-(sulfonyl)piperazin-1-yl)-4-nitro-N-(pyridin-4-ylmethyl)aniline Nitrophenyl-aniline Piperazine, sulfonamide, pyridinylmethyl Nitro (-NO2), sulfonamide (-SO2NH2)

Key Observations :

  • Core Diversity: The target compound’s pyrazolo-pyrimidine core is more complex and rigid compared to the monocyclic pyrazol-3-one or nitrophenyl-aniline systems. This rigidity may enhance binding specificity in biological applications.
  • Substituent Effects : The methylsulfanyl group in the target compound contrasts with the nitro groups in analogs. Nitro groups are strongly electron-withdrawing, reducing electron density in aromatic systems, whereas methylsulfanyl moderately donates electrons, altering reactivity and interaction profiles.
Physicochemical Properties
Property Target Compound (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)... 3-(4-(sulfonyl)piperazin-1-yl)-4-nitro...
Molecular Formula C21H21N5S C13H11N3O4 C17H20N4O3S
Molecular Weight (g/mol) 375.48 273.24 376.43
Melting Point (°C) Not reported 170 Not reported
Lipinski Compliance Yes (MW <500, HBD <5) Yes Likely yes
Yield (%) Not reported 69.8 Not reported

Key Observations :

  • Molecular Weight : The target compound’s higher molecular weight (375.48 vs. 273.24) reflects its fused bicyclic core and bulkier substituents.
  • Thermal Stability : The pyrazol-3-one derivative’s higher melting point (170°C) may reflect stronger intermolecular forces (e.g., dipole-dipole interactions from nitro groups) compared to the target compound’s methylsulfanyl substituent.
Spectroscopic and Bioactivity Insights
  • IR Spectroscopy :

    • The target compound’s methylsulfanyl group would exhibit C-S stretches at 600–700 cm⁻¹, distinct from the nitro group’s asymmetric stretch at 1552 cm⁻¹ in the pyrazol-3-one derivative .
    • The pyrazolo-pyrimidine core may show aromatic C=N stretches near 1519 cm⁻¹, overlapping with pyrazol-3-one analogs .
  • Biological Activity :

    • Nitro-containing compounds (e.g., ) are often associated with antimicrobial or anticancer activity due to redox-active nitro groups.
    • The target compound’s methylsulfanyl group may enhance metabolic stability compared to nitro groups, which are prone to reduction in vivo.

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